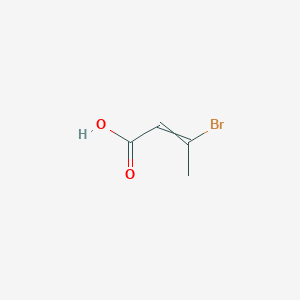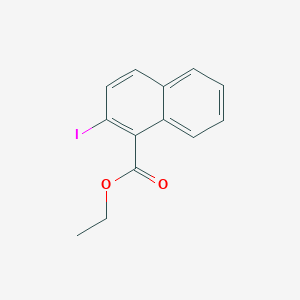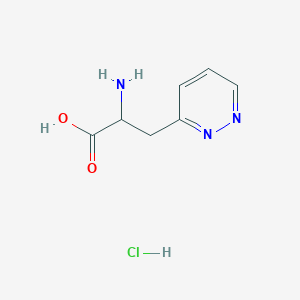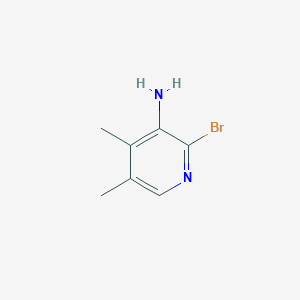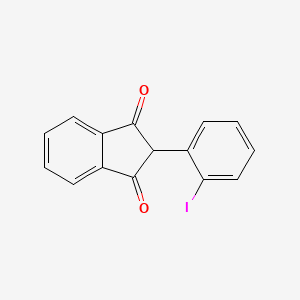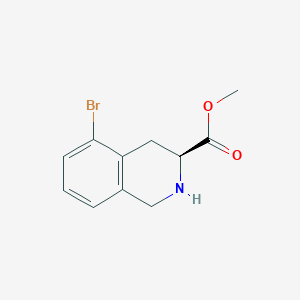![molecular formula C10H6ClN3 B13665253 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline CAS No. 27191-19-1](/img/structure/B13665253.png)
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a triazole ring with an isoquinoline moiety, and the presence of a chlorine atom at the 9th position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazoloisoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and isoquinoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to induce oxidative stress, DNA damage, and apoptosis in cancer cells
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex heterocyclic compounds, which can be used in various industrial applications.
Mécanisme D'action
The mechanism of action of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . This dual action of inducing oxidative stress and promoting apoptosis makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcones: These compounds share a similar core structure but have different substituents, which can alter their biological activity.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Derivatives: These compounds have additional hydrogen atoms, making them more saturated compared to 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline.
Uniqueness
The presence of the chlorine atom at the 9th position in this compound imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
27191-19-1 |
|---|---|
Formule moléculaire |
C10H6ClN3 |
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
9-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-7-3-4-14-6-12-13-10(14)9(7)5-8/h1-6H |
Clé InChI |
MKUVDHZFXURBRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN3C2=NN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
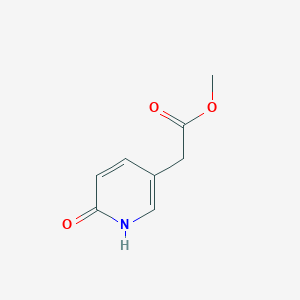
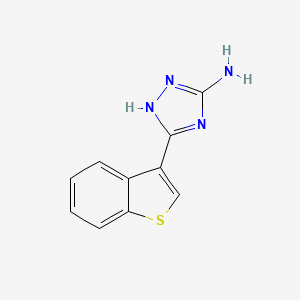
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
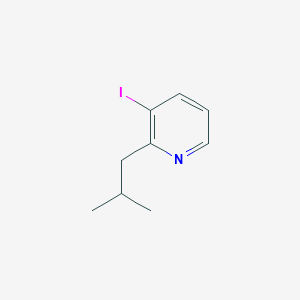
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
